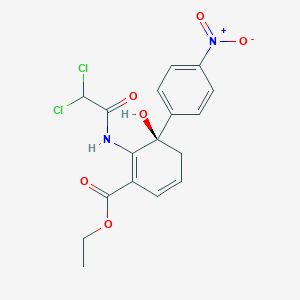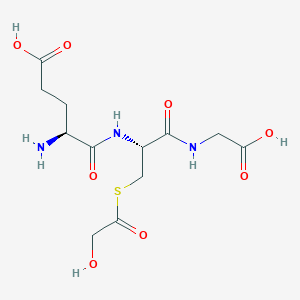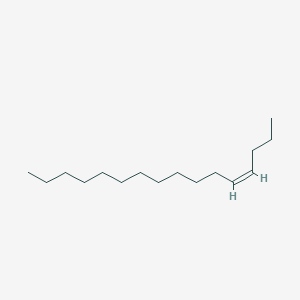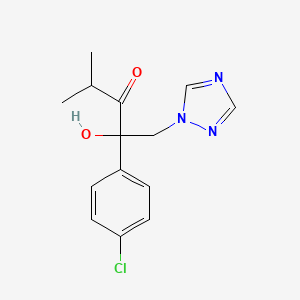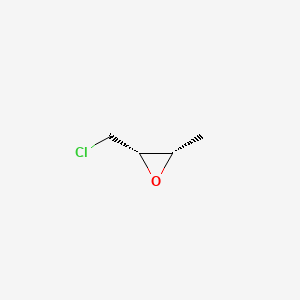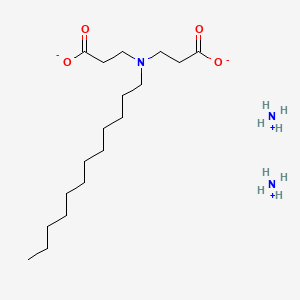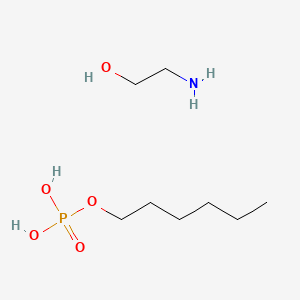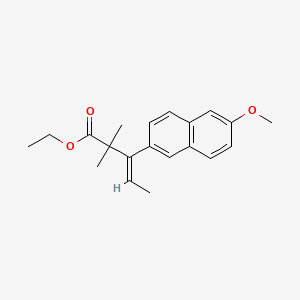
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process generally includes the purification of intermediates and the final product through techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate: shares similarities with other naphthalene derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .
Properties
CAS No. |
85536-82-9 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl (E)-3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoate |
InChI |
InChI=1S/C20H24O3/c1-6-18(20(3,4)19(21)23-7-2)16-9-8-15-13-17(22-5)11-10-14(15)12-16/h6,8-13H,7H2,1-5H3/b18-6+ |
InChI Key |
OUGQIXURPUYNAB-NGYBGAFCSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)/C(=C/C)/C1=CC2=C(C=C1)C=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=CC)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



